Product packaging for Capivasertib(Cat. No.:CAS No. 1143532-39-1)

Capivasertib

Número de catálogo: B1684468
Número CAS: 1143532-39-1
Peso molecular: 428.9 g/mol
Clave InChI: JDUBGYFRJFOXQC-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Capivasertib is a small-molecule, ATP-competitive inhibitor that selectively targets all three isoforms (AKT1, AKT2, AKT3) of the serine/threonine kinase AKT . By inhibiting AKT phosphorylation and the activity of downstream substrates, this compound disrupts the PI3K/AKT signaling pathway, a key driver of cell proliferation, survival, and metabolic processes . This pathway is frequently activated in cancer through alterations in genes such as PIK3CA, AKT1, and PTEN . Its primary research value lies in studying oncology, particularly hormone receptor-positive, HER2-negative breast cancer with alterations in the PIK3CA/AKT/PTEN pathway . Clinical evidence from the CAPItello-291 trial demonstrated that this compound, in combination with fulvestrant, significantly improved progression-free survival, validating its potential as a targeted therapeutic . For researchers, this compound is a critical tool for investigating AKT-dependent signaling mechanisms, understanding and overcoming resistance to endocrine therapy in breast cancer, and exploring its efficacy in other solid tumors . Pharmacokinetic data shows an absolute bioavailability of 29% and a half-life of approximately 8.3 hours . This compound is primarily metabolized by the CYP3A4 enzyme and should be handled by trained professionals using appropriate safety procedures . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25ClN6O2 B1684468 Capivasertib CAS No. 1143532-39-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150710
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143532-39-1
Record name AZD-5363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capivasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPIVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Investigations of Capivasertib

In Vitro Studies of Capivasertib

In vitro studies have been instrumental in characterizing the anti-cancer activity of this compound across a diverse range of cancer cell lines. These studies have demonstrated its ability to inhibit cancer cell growth, induce programmed cell death, and act synergistically with other anti-cancer agents.

This compound has shown significant anti-proliferative effects in a wide array of cancer cell lines, with particular sensitivity observed in those with alterations in the PI3K/AKT pathway. nih.govformosalab.com

Preclinical investigations have consistently demonstrated the efficacy of this compound in various breast cancer cell lines. In a large panel of 182 tumor cell lines, breast cancer cells were found to be the most sensitive to this compound. harvard.edu The compound has shown the ability to reduce the growth of breast cancer cell lines, including those with mutations in PIK3CA or AKT1, or alterations in PTEN. formosalab.comclinicaltrialsarena.com

Specifically, in hormone receptor-positive (HR-positive) breast cancer cell lines such as MCF7, T47D, and ZR75.1, this compound has been shown to notably reduce proliferation. plos.org It has also demonstrated activity in estrogen receptor-positive (ER+) breast cancer cell lines that are resistant to long-term estrogen deprivation. plos.org Furthermore, in HER2-positive, PIK3CA-mutated breast cancer cells, this compound has proven to be effective. nih.gov The antiproliferative activity of this compound in combination with trastuzumab deruxtecan (B607063) (T-DXd) was evaluated in a panel of 27 breast cancer cell lines, showing increased cell kill in 6 of the models. aacrjournals.org

Breast Cancer Cell Line SubtypeKey Findings
HR-positive Significant reduction in proliferation in MCF7, T47D, and ZR75.1 cell lines. plos.org
HER2-positive Effective in HER2-positive, PIK3A-mutated breast cancer cells. nih.gov
Triple-Negative The combination of this compound with paclitaxel (B517696) showed a prolongation of overall survival and progression-free survival in metastatic triple-negative breast cancer (TNBC). harvard.edu
ER-positive Active in ER+ breast cancer cell lines resistant to long-term estrogen deprivation. plos.org

The anti-tumor activity of this compound extends beyond breast cancer. Preclinical studies have shown its efficacy in various other cancer cell lines.

Ovarian Cancer: In the A2780 ovarian carcinoma cell line, which harbors a loss-of-function PTEN mutation and a gain-of-function PIK3CA mutation, this compound has been a key tool in studying resistance mechanisms. kent.ac.uk

Prostate Cancer: In vitro studies have demonstrated that combining this compound with docetaxel (B913) in prostate cancer cell lines, both PTEN-null and wild-type, leads to reduced cell cycle progression. nih.gov

Small Cell Lung Cancer (SCLC): this compound has shown activity against a panel of SCLC cell lines, with IC50 values in a clinically achievable range, regardless of their cellular origin or genetic profile. nih.gov

This compound exerts its anti-cancer effects by modulating key cellular processes. By inhibiting AKT, it disrupts downstream signaling pathways that are crucial for cell growth and survival. patsnap.com This leads to a reduction in cell proliferation and the induction of apoptosis (programmed cell death). patsnap.comnih.gov

In SCLC cell lines, this compound was found to inhibit proliferation and anchorage-independent colony formation, as well as induce apoptosis. nih.gov Similarly, in prostate cancer cells that persist after docetaxel treatment, this compound reduced cell cycle progression and increased apoptosis and DNA damage, with more pronounced effects in PTEN-null cells. nih.gov The combination of this compound and venetoclax (B612062) has been shown to rapidly induce caspase and PARP cleavage in diffuse large B-cell lymphoma (DLBCL) cell lines. ajmc.com

Cellular ProcessEffect of this compoundCancer Type
Proliferation Inhibition Significant reduction in cell growth. frontiersin.orgnih.govBreast Cancer, SCLC
Apoptosis Induction Induces programmed cell death. patsnap.comnih.govSCLC, Prostate Cancer, DLBCL
Colony Formation Inhibits anchorage-independent growth. nih.govSCLC
Cell Cycle Arrest Causes cell cycle arrest in a sub-population of cells. nih.govProstate Cancer

A significant aspect of this compound's preclinical profile is its ability to synergize with other anti-cancer agents. This suggests its potential use in combination therapies to enhance treatment efficacy. patsnap.com

In breast cancer models, this compound has shown synergistic effects when combined with endocrine therapies and anti-HER2 agents. nih.gov The combination of palazestrant (B10860972) and this compound worked synergistically to inhibit the proliferation of multiple ER+ breast cancer models in vitro. olema.com In prostate cancer cell lines, combining this compound with docetaxel demonstrated enhanced activity. nih.gov Furthermore, in SCLC cell lines, this compound significantly augmented the inhibitory effects of cisplatin (B142131). nih.gov Preclinical data has also suggested that this compound may potentiate the effects of anti-HER2 therapies in breast cancer. patsnap.com

Breast Cancer Cell Lines (e.g., HR-positive, HER2-negative, Triple-Negative)

Effects on Cellular Processes (e.g., Proliferation Inhibition, Apoptosis Induction, Colony Formation)

In Vivo Studies of this compound

In vivo studies using animal models have corroborated the anti-tumor activity of this compound observed in cell-based assays. In breast cancer xenografts, particularly those with HER2-positive and PIK3CA-mutated tumors, this compound proved to be efficient. nih.gov It has also demonstrated the ability to inhibit tumor growth in mouse xenograft models of ER-positive breast cancer with alterations in PIK3CA, AKT1, and PTEN, both as a single agent and in combination with fulvestrant (B1683766). formosalab.comclinicaltrialsarena.comdrugbank.com

In SCLC mouse models, this compound at a non-toxic dose was effective in delaying tumor growth, and its combination with cisplatin resulted in nearly complete tumor growth inhibition. nih.gov Furthermore, the combination of this compound and venetoclax was highly efficacious in various lymphoma models in vivo. ajmc.com

Tumor Growth Inhibition in Xenograft Models

This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, underscoring its potential as a therapeutic agent across different cancer types.

Estrogen Receptor-Positive Breast Cancer Models with Specific Alterations (e.g., PIK3CA, AKT1, PTEN)

In vivo studies have consistently shown that this compound, both as a single agent and in combination, effectively inhibits the growth of estrogen receptor-positive (ER+) breast cancer xenografts, particularly those harboring alterations in the PI3K/AKT/PTEN pathway. drugbank.comoncologynewscentral.com Preclinical evidence supports the heightened sensitivity of cancer models with PIK3CA or AKT1 mutations, or loss of PTEN, to this compound. drugbank.comworktribe.com For instance, in ER-positive breast cancer xenograft models with PIK3CA mutations, fulvestrant has been shown to significantly enhance the growth-inhibitory effect of this compound. nih.gov Similarly, in patient-derived xenograft (PDX) models of ER+ breast cancer with PTEN mutations, this compound in combination with fulvestrant has demonstrated anti-tumor activity. dovepress.com The combination of this compound with the MCL-1 inhibitor AZD5991 also resulted in synergistic tumor growth inhibition in a hormone-receptor positive breast cancer cell line xenograft model with a PTEN inactivating mutation. genomenon.com

Table 1: Efficacy of this compound in ER+ Breast Cancer Xenograft Models

Xenograft ModelGenetic AlterationTreatmentOutcomeCitation
ER-positive Breast CancerPIK3CA-mutantThis compound + FulvestrantEnhanced growth-inhibitory effect

nih.gov

ER-positive Breast CancerPIK3CA, AKT1, or PTEN alterationsThis compound + FulvestrantTumor growth inhibition

drugbank.comoncologynewscentral.com

Hormone-Receptor Positive Breast CancerPTEN inactivating mutationThis compound + AZD5991Synergistic tumor growth inhibition

genomenon.com

ER+ Breast Cancer PDXPTEN-mutatedThis compound + FulvestrantAnti-tumor activity

dovepress.com

Small Cell Lung Cancer Mouse Models

In the context of small cell lung cancer (SCLC), a highly aggressive malignancy, this compound has shown promise in preclinical mouse models. When used in combination with cisplatin, a standard chemotherapy agent for SCLC, this compound achieved nearly complete tumor growth inhibition. nih.gov This suggests that inhibiting the AKT pathway could be a valuable strategy to enhance the efficacy of chemotherapy in SCLC. nih.govresearchgate.net

Table 2: Efficacy of this compound in Small Cell Lung Cancer Mouse Models

Cancer ModelTreatmentOutcomeCitation
SCLC Mouse ModelThis compound + CisplatinNearly complete tumor growth inhibition

nih.gov

Impact on Chemoresistance in Preclinical Models (e.g., Esophageal Cancer)

A significant challenge in cancer therapy is the development of chemoresistance. Preclinical studies in esophageal cancer models have indicated that this compound can play a crucial role in overcoming this resistance. In a chemo-resistant esophageal cancer mouse model, this compound monotherapy led to a 50% reduction in tumor size after 20 days of treatment. nih.gov Mechanistically, this compound has been shown to reverse chemoresistance by inhibiting the Akt-associated upregulation of Mcl-1, a key anti-apoptotic protein. nih.govresearchgate.net Furthermore, this compound acts synergistically with cisplatin in chemo-sensitive esophageal cancer cells. nih.gov

Table 3: Effect of this compound on Chemoresistance in Esophageal Cancer Models

Cancer ModelTreatmentOutcomeCitation
Chemo-resistant Esophageal Cancer Mouse ModelThis compound50% reduction in tumor size after 20 days

nih.gov

Chemo-sensitive Esophageal Cancer CellsThis compound + CisplatinSynergistic effect

nih.gov

Combination Efficacy in In Vivo Models

The therapeutic potential of this compound is significantly amplified when used in combination with other anti-cancer agents in various in vivo models.

In diffuse large B-cell lymphoma (DLBCL) xenograft models, the combination of this compound and the BCL-2 inhibitor venetoclax has demonstrated profound and durable tumor growth inhibition. ajmc.comnih.gov Specifically, in both PTEN-wildtype and PTEN-deleted GCB-DLBCL xenograft models, the combination resulted in complete tumor regression. nih.govresearchgate.net The addition of rituximab (B1143277) further enhanced the durability of these responses in a refractory DLBCL model. ajmc.comnih.gov

The combination of this compound with the PARP inhibitor olaparib (B1684210) has also shown significant anti-tumor activity. In a triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) model, the combination of this compound and olaparib was more effective at inhibiting tumor growth than either agent alone. researchgate.netfrontiersin.org This combination has also shown clinical benefit in patients with recurrent endometrial, triple-negative breast, and ovarian cancers. frontiersin.org

Furthermore, in ER+ breast cancer models, this compound has been effectively combined with other targeted therapies. For instance, the combination of palazestrant and this compound demonstrated synergistic inhibition of tumor growth in multiple ER+ breast cancer models, with superior efficacy compared to the combination of fulvestrant and this compound. olema.comolema.com

Table 4: Combination Efficacy of this compound in Various In Vivo Models

Cancer ModelCombination AgentsOutcomeCitation
GCB-DLBCL Xenograft (PTEN-wildtype and PTEN-deleted)This compound + VenetoclaxComplete tumor regression

nih.govresearchgate.net

RCHOP-refractory DLBCL ModelThis compound + Venetoclax + RituximabEnhanced durability of response

ajmc.comnih.gov

TNBC PDX ModelThis compound + OlaparibSignificant tumor growth inhibition compared to monotherapy

researchgate.netfrontiersin.org

ER+ Breast Cancer ModelsThis compound + PalazestrantSynergistic tumor growth inhibition and repression

olema.comolema.com

ER+ Breast Cancer ModelsThis compound + FulvestrantTumor growth inhibition

nih.gov

 

Clinical Development of Capivasertib

Early Phase Clinical Trials (Phase I/II)

Early-phase clinical trials for capivasertib were crucial in establishing its safety, tolerability, pharmacokinetic profile, and preliminary antitumor activity in human subjects. nih.govpatsnap.comoncodna.com These studies explored this compound both as a monotherapy and in various combination regimens across a range of advanced solid tumors. nih.govpatsnap.comoncodna.com

Monotherapy Studies

A multipart, first-in-human Phase I study (NCT01226316) investigated the activity of oral this compound as monotherapy in patients with advanced solid malignancies, including those with AKT1 E17K-mutant estrogen receptor-positive (ER+) metastatic breast cancer (MBC). oncodna.comnih.govaacrjournals.orgnih.gov In a cohort of 20 heavily pretreated patients with AKT1 E17K-mutant ER+ MBC, the objective response rate (ORR) was 20%. oncodna.comnih.govnih.gov The median progression-free survival (PFS) in this monotherapy cohort was 5.5 months. nih.gov Tumor size reductions were also observed in 46% of PIK3CA-mutated breast cancers and 56% of PIK3CA-mutated gynecological cancers. ascopubs.org

Table 1: this compound Monotherapy Efficacy in AKT1 E17K-Mutant ER+ MBC (Phase I)

Patient PopulationNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
AKT1 E17K-Mutant ER+ MBC2020% oncodna.comnih.govnih.gov5.5 months nih.gov

Combination Therapy Studies

Phase I/II studies have demonstrated greater efficacy when this compound was co-administered with other anti-cancer therapies. nih.gov

The combination of this compound with fulvestrant (B1683766) was evaluated in early-phase trials, notably in the FAKTION Phase II trial and an expansion cohort of the Phase I study (NCT01226316). oncodna.comnih.govaacrjournals.orgnih.govdovepress.comascopubs.org

In the Phase I study (NCT01226316), within the combination cohort of 43 heavily pretreated patients with AKT1 E17K-mutant ER+ MBC, the ORR was 36% in fulvestrant-pretreated patients and 20% in fulvestrant-naïve patients. oncodna.comnih.govnih.gov The combination therapy appeared to offer improved tolerability and activity compared to monotherapy. oncodna.comaacrjournals.org These promising early results led to the initiation of the Phase III CAPItello-291 trial, which further confirmed the benefit of this combination in patients with PI3K and AKT pathway-altered tumors. icr.ac.ukecancer.orgroyalmarsden.nhs.uknice.org.uktargetedonc.com

Table 2: this compound with Fulvestrant Efficacy in ER+ MBC (Phase II FAKTION Trial)

Treatment ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR) (95% CI)p-valueMedian Overall Survival (OS)
This compound + Fulvestrant10.3 months dovepress.comascopubs.org0.58 (0.39–0.84) dovepress.comascopubs.org0.0018 dovepress.comascopubs.org26.0 months ascopubs.org
Placebo + Fulvestrant4.8 months dovepress.comascopubs.org20.0 months ascopubs.org  

Table 3: this compound with Fulvestrant Efficacy in AKT1 E17K-Mutant ER+ MBC (Phase I Expansion Cohort)

Patient PopulationNumber of PatientsObjective Response Rate (ORR)
Fulvestrant-pretreated(part of 43)36% oncodna.comnih.govnih.gov
Fulvestrant-naïve(part of 43)20% oncodna.comnih.govnih.gov

The combination of this compound and paclitaxel (B517696) was investigated in Phase I/II studies, including the BEECH and PAKT trials. nih.govcancerresearchuk.orgascopubs.org

The PAKT Phase II trial examined this compound plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (TNBC). cancerresearchuk.orgascopubs.org The addition of this compound resulted in an increase in median PFS from 4.2 months (placebo + paclitaxel) to 5.9 months (this compound + paclitaxel) (HR, 0.74; 95% CI, 0.50 to 1.08; 1-sided P = 0.06). ascopubs.org Furthermore, median OS significantly increased from 12.6 months to 19.1 months with the this compound combination (HR, 0.61; 95% CI, 0.37 to 0.99; 2-sided P = 0.04). ascopubs.org The OS benefit was more pronounced in the PIK3CA/AKT1/PTEN-altered subgroup. ascopubs.org These findings supported the progression to the Phase III CAPItello-290 trial. icr.ac.ukfocusononcology.com

Table 4: this compound with Paclitaxel Efficacy in TNBC (Phase II PAKT Trial)

Treatment ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)HR (95% CI) for OS2-sided p-value for OS
This compound + Paclitaxel5.9 months ascopubs.org19.1 months ascopubs.org0.61 (0.37 to 0.99) ascopubs.org0.04 ascopubs.org
Placebo + Paclitaxel4.2 months ascopubs.org12.6 months ascopubs.org  

A Phase Ib/II trial (NCT02208375), also known as ComPAKT, investigated the combination of the PARP inhibitor olaparib (B1684210) with this compound in patients with recurrent endometrial, triple-negative breast, and ovarian cancer, as well as other advanced solid tumors. dovepress.commdanderson.orgresearchgate.netdrugtopics.comaacrjournals.orgcancerresearchuk.org This was the first trial to combine PARP and AKT inhibitors. drugtopics.comaacrjournals.org

The study enrolled 64 patients with advanced solid tumors, including ovarian (39%) and advanced breast cancer (28%). drugtopics.comcancerresearchuk.org Among 56 evaluable patients, 25 (44.6%) achieved clinical benefit, defined as a RECIST complete response, partial response, or stable disease for at least 4 months. dovepress.comaacrjournals.orgcancerresearchuk.org This clinical benefit was observed in patients with tumors harboring germline BRCA1/2 mutations and in BRCA1/2 wild-type cancers, with or without somatic DNA damage response (DDR) and/or PI3K-AKT pathway alterations. dovepress.comaacrjournals.org Specifically, 16 out of 25 patients (64%) with a BRCA1 or BRCA2 gene change showed their cancer getting better or staying the same. cancerresearchuk.org The combination demonstrated antitumor activity regardless of the presence of a BRCA mutation and despite platinum resistance. researchgate.net

Table 5: this compound with Olaparib Efficacy (Phase Ib/II ComPAKT Trial)

Patient PopulationNumber of Evaluable PatientsClinical Benefit Rate (CBR)
Overall (various advanced solid tumors)56 aacrjournals.orgcancerresearchuk.org44.6% (25/56) dovepress.comaacrjournals.orgcancerresearchuk.org
With BRCA1 or BRCA2 gene mutation25 cancerresearchuk.org64% (16/25) cancerresearchuk.org

A Phase Ib open-label study (NCT04087174) explored the combination of this compound with abiraterone (B193195) acetate (B1210297) and prednisone (B1679067) in 27 patients with metastatic castration-resistant prostate cancer (mCRPC) who had received at least one prior line of systemic therapy. nih.govmycancergenome.orgresearchgate.net The study aimed to assess the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this combination. nih.gov Nine participants (33%) showed a 20% or greater decrease in prostate-specific antigen (PSA) during study treatment, with three patients demonstrating sustained PSA falls over 12 weeks. nih.govresearchgate.net The combination exhibited an acceptable tolerability profile, consistent with the known profiles of each agent, supporting further evaluation in advanced prostate cancer. nih.govresearchgate.net

Table 6: this compound with Abiraterone Efficacy in mCRPC (Phase Ib Study)

OutcomeData
Patients with ≥20% PSA decrease9 out of 27 (33%) nih.govresearchgate.net
This compound with CDK4/6 Inhibitors
This compound with Anti-HER2 Agents

Pivotal Phase III Clinical Trials

The CAPItello-291 trial (NCT04305496) is a global, Phase III, randomized, double-blind, placebo-controlled, multicenter study that investigated the efficacy of this compound. truqaphcp.comnih.govcda-amc.caastrazenecaclinicaltrials.comoncologytube.com

For the prespecified biomarker-altered population (tumors with PIK3CA, AKT1, or PTEN alterations), the benefit was even more pronounced. The median PFS was 7.3 months with this compound-fulvestrant versus 3.1 months with placebo-fulvestrant, indicating a 50% reduction in the risk of disease progression or death (HR, 0.50; 95% CI, 0.38-0.65; P < .001). vhio.netoncnursingnews.com

Table 1: Efficacy Outcomes in CAPItello-291 Trial

EndpointTreatment ArmMedian (Months)Hazard Ratio (95% CI)P-value
Progression-Free Survival (PFS)     
Overall PopulationThis compound + Fulvestrant7.20.60 (0.51-0.71)<.001
Placebo + Fulvestrant3.6   
PIK3CA/AKT1/PTEN-altered PopulationThis compound + Fulvestrant7.30.50 (0.38-0.65)<.001
Placebo + Fulvestrant3.1   
Overall Survival (OS)     
Overall PopulationThis compound + Fulvestrant46.50.79 (0.65-0.96)Not specified
Placebo + Fulvestrant35.5   

The CAPItello-291 trial prespecified a biomarker subgroup analysis for patients whose tumors harbored these alterations. truqaphcp.comastrazeneca.comastrazeneca-us.comnih.govastrazenecaclinicaltrials.comnih.gov In this subgroup, this compound plus fulvestrant significantly reduced the risk of disease progression or death by 50% compared to placebo plus fulvestrant, with a median PFS of 7.3 months versus 3.1 months, respectively. vhio.netoncnursingnews.com This highlights the particular benefit of this compound in patients with these specific genetic alterations. vhio.net The detection of these alterations was performed using NGS in tumor tissue. truqaphcp.comresearchgate.netascopubs.org

An exploratory analysis of PTEN deficiency by immunohistochemistry (IHC) from the CAPItello-291 trial also showed a PFS benefit in patients with PTEN-deficient tumors. researchgate.net In this subgroup, the median PFS was 9.3 months with this compound-fulvestrant versus 3.7 months with placebo-fulvestrant (HR, 0.52; 95% CI: 0.28–0.93). researchgate.net This analysis indicated that 19% of available tumor samples for central IHC testing were PTEN deficient, and over half of these also had PIK3CA/AKT1/PTEN alterations detected by NGS. researchgate.net

Table 2: Median Progression-Free Survival (PFS) in Biomarker Subgroups

Biomarker StatusTreatment ArmMedian PFS (Months)Hazard Ratio (95% CI)
PIK3CA/AKT1/PTEN-alteredThis compound + Fulvestrant7.30.50 (0.38-0.65)
Placebo + Fulvestrant3.1  
PTEN-deficient (by IHC, exploratory)This compound + Fulvestrant9.30.52 (0.28-0.93)
Placebo + Fulvestrant3.7  
Efficacy Outcomes (e.g., Progression-Free Survival, Overall Survival)

Other Ongoing or Completed Phase III/II Trials

This compound, a pan-AKT inhibitor, has been investigated in several ongoing or completed Phase II and III clinical trials across various cancer types, often in combination with other standard-of-care therapies. These trials aim to evaluate the efficacy of this compound in different clinical settings, particularly in cancers where the PI3K/AKT/PTEN pathway is frequently dysregulated.

CAPItello-280 Trial in Prostate Cancer

Information regarding specific research findings and detailed data for the CAPItello-280 trial focusing on this compound in prostate cancer was not available in the provided search results.

CAPItello-292 (this compound with Palbociclib)

The CAPItello-292 study is an ongoing Phase 1b/3 trial investigating the combination of this compound with palbociclib (B1678290) and fulvestrant in patients with hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer. The Phase 1b analysis indicated that this triple combination was tolerable in heavily pretreated patients ascopost.comhmpgloballearningnetwork.com. Clinical activity has been observed, and molecular responses were suggested by a 50% or more decrease in circulating tumor DNA burden in patients treated with the recommended Phase 3 dose of this compound hmpgloballearningnetwork.com. The Phase 3 component of CAPItello-292 is an open-label, randomized study designed to assess the efficacy of adding this compound to fulvestrant and an investigator's choice of CDK4/6 inhibitor (either palbociclib or ribociclib) in HR+/HER2– advanced breast cancer patients who have experienced recurrence or progression on or within 12 months of prior (neo)adjuvant endocrine therapy researchgate.net. This registrational trial is currently recruiting approximately 628 patients researchgate.netlarvol.com.

CAPItello-290 (this compound with Paclitaxel)

Table 1: CAPItello-290 Trial Efficacy Outcomes cancernetwork.comfocusononcology.com

EndpointThis compound + Paclitaxel (Overall Population)Placebo + Paclitaxel (Overall Population)HR (95% CI)P-value
Median OS (months)17.718.00.92 (0.78-1.08)0.3239
Median PFS (months)5.65.10.72 (0.61-0.84)N/A
ORR (%)50.137.6OR: 1.68 (1.27-2.23)N/A

Table 2: CAPItello-290 Trial Efficacy Outcomes in PIK3CA/AKT1/PTEN-Altered Population cancernetwork.comfocusononcology.com

EndpointThis compound + Paclitaxel (Altered Population)Placebo + Paclitaxel (Altered Population)HR (95% CI)P-value
Median OS (months)20.420.41.05 (0.77-1.43)0.7602
Median PFS (months)7.55.60.70 (0.52-0.95)N/A
ORR (%)54.141.9N/AN/A
PACT Trial (this compound in TNBC)
EndpointThis compound + PaclitaxelPlacebo + PaclitaxelHR (95% CI)P-value
Median PFS (months)5.94.20.74 (0.50-1.08)0.06 (1-sided)
Median OS (months)19.112.60.61 (0.37-0.99)0.04 (2-sided)

In patients with PIK3CA/AKT1/PTEN-altered tumors (n=28), the median PFS was notably longer in the this compound arm nih.gov.

Table 4: PAKT Trial Efficacy Outcomes in PIK3CA/AKT1/PTEN-Altered Population nih.gov

EndpointThis compound + PaclitaxelPlacebo + PaclitaxelHR (95% CI)P-value
Median PFS (months)9.33.70.30 (0.11-0.79)0.01 (2-sided)
PROCAID Trial (this compound with Docetaxel (B913) and Prednisolone (B192156) in mCRPC)

The Phase II ProCAID trial (NCT02121639) investigated the addition of this compound to docetaxel and prednisolone chemotherapy in patients with metastatic castration-resistant prostate cancer (mCRPC) cancernetwork.comascopubs.orgurotoday.com. The primary endpoint, composite progression-free survival (cPFS), was not extended with the addition of this compound ascopubs.orgurotoday.comurotoday.comascopubs.org.

EndpointThis compound + DPPlacebo + DPHR (95% CI)P-value
Median cPFS (months)7.036.700.92 (0.73-1.16)0.32 (1-sided)
Median OS (months) (Initial)31.1520.270.54 (0.34-0.88)0.01 (2-sided)
Median OS (months) (Updated)25.320.30.70 (0.47-1.05)0.09

Notably, in a subgroup of patients who had previously received abiraterone or enzalutamide, a significant OS benefit was observed with the this compound combination urotoday.comascopubs.org.

Table 6: ProCAID Trial Efficacy Outcomes in Patients with Prior ARTA Exposure urotoday.comascopubs.org

EndpointThis compound + DPPlacebo + DPHR (95% CI)
Median OS (months)31.119.30.57 (0.36-0.91)
NCI-Match Trial (this compound in Various Tumor Histologies with AKT1 E17K Mutations)

The NCI-MATCH trial's Phase II subprotocol EAY131-Y evaluated the activity of single-agent this compound in a range of metastatic tumors harboring an AKT1 E17K mutation precisionmedicineonline.comascopost.comecog-acrin.orgemory.eduscispace.com. The trial enrolled 35 evaluable adult patients whose disease had progressed on standard treatment ascopost.comscispace.com.

The study demonstrated clinically significant objective response rates (ORR) ascopost.comecog-acrin.orgscispace.com. A confirmed complete response was observed in one patient with endometrioid endometrial adenocarcinoma, and partial responses were seen in various tumor types, including HR-positive/HER2-negative breast cancer, uterine leiomyosarcoma, and oncocytic carcinoma of the parotid gland ascopost.comscispace.com.

Table 7: NCI-MATCH Trial (EAY131-Y) Efficacy Outcomes ascopost.comscispace.com

EndpointThis compound (N=35)95% Confidence Interval
Objective Response Rate (%)28.615%–46%
Complete Response (CR)1 (2.9%)N/A
Partial Response (PR)9 (25.7%)N/A
Stable Disease (SD)16 (46%)N/A
Median Duration of Response (months)4.43.1 to ≥ 31.7
Median PFS (months)5.50–35
6-month PFS rate (%)50N/A
Median OS (months)14.5N/A

This trial indicated clinically meaningful activity of single-agent this compound in refractory malignant neoplasms with AKT1 E17K mutations ascopost.comscispace.com.

 

Mechanisms of Resistance to Capivasertib

Acquired Resistance Mechanisms

Acquired resistance to capivasertib involves a variety of adaptive changes within the cancer cell, allowing it to survive and proliferate despite the presence of the AKT inhibitor. These mechanisms often involve the reactivation of the PI3K/AKT/mTOR pathway or the activation of alternative, parallel signaling cascades. researchgate.netscientificarchives.com

In estrogen receptor-positive (ER+) breast cancer, a significant mechanism of acquired resistance to this compound involves the upregulation of ER signaling. aacrjournals.orgresearchgate.net Studies have shown that in ER+ models, the inhibition of the PI3K/AKT pathway can lead to a compensatory increase in ER-dependent transcriptional activity. researchgate.net This upregulation of the ER pathway can, in turn, contribute to the reactivation of downstream signaling, including the mTORC1 pathway, thereby circumventing the effects of AKT inhibition. scientificarchives.com This interplay highlights a critical axis of cross-talk between the PI3K/AKT and ER signaling pathways, where inhibition of one can lead to adaptive reliance on the other, driving therapeutic resistance. nih.gov This mechanism provides a strong rationale for the combination of this compound with ER antagonists like fulvestrant (B1683766), a strategy that has shown efficacy in clinical trials. aacrjournals.orgresearchgate.net

Cancer cells can develop resistance to this compound by rewiring their signaling networks to bypass their dependence on AKT. researchgate.net A prominent example of this is the activation of the mitogen-activated protein kinase (MAPK) pathway. aacrjournals.org In models of acquired resistance, increased expression of MAPK signaling components has been observed. researchgate.netresearchgate.net This rewiring allows the cell to maintain pro-survival and proliferative signals even when AKT is effectively inhibited. scientificarchives.com

Resistance has also been associated with increased activity of receptor tyrosine kinases (RTKs), which are often upstream of both the PI3K/AKT and MAPK pathways. medrxiv.org For instance, studies have identified increased expression of ERBB3 (HER3) in this compound-resistant organoids. aacrjournals.orgresearchgate.net This activation of parallel pathways like RAS-MAPK can render tumors resistant to treatment, suggesting that co-inhibition of these escape pathways may be a viable therapeutic strategy. medrxiv.org

A dominant mechanism of resistance to this compound is the reactivation of mTORC1 signaling, a critical downstream effector of AKT. aacrjournals.orgresearchgate.net This reactivation can occur even with sustained inhibition of AKT, indicating that cancer cells find alternative routes to stimulate mTORC1. researchgate.net Phosphoproteomic analyses of this compound-resistant models have revealed this mTORC1 reactivation is accompanied by a significant upregulation of PDK1 and mTORC2. aacrjournals.orgresearchgate.net

Genetic alterations that uncouple mTORC1 from AKT control can also confer resistance. For example, the deletion of TSC1 or TSC2, which form a complex that negatively regulates mTORC1, has been shown to confer resistance to this compound. researchgate.netnih.gov In such cases, mTORC1 becomes constitutively active, bypassing the need for upstream AKT signaling and rendering the inhibitor ineffective. researchgate.net Notably, sensitivity to direct mTOR inhibitors may be maintained in these this compound-resistant models. aacrjournals.orgresearchgate.net

Alterations in the regulation of protein synthesis are a key feature of acquired resistance to this compound. kent.ac.uk Specifically, resistance is associated with increased cap-dependent protein synthesis, which is mediated through changes in the activity of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). kent.ac.ukkent.ac.uk In sensitive cells, this compound's inhibition of the AKT/mTORC1 axis leads to hypophosphorylated 4EBP1, which then binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.

In resistant cells, this control is lost. Studies using this compound-resistant ovarian carcinoma cell lines (A2780 subclones) have demonstrated that acquired resistance is associated with reduced 4EBP1 activity and expression. kent.ac.ukkent.ac.uk This leads to a reduced ability of 4EBP1 to bind eIF4E, resulting in a nine-fold increase in cap-dependent protein synthesis and continued production of proteins essential for cell growth and survival. kent.ac.uk Crucially, the overexpression of 4EBP1 in these resistant cells was able to reduce resistance to this compound by 6- to 11-fold, confirming the functional importance of this mechanism. kent.ac.ukkent.ac.uk

Table 1: Research Findings in this compound-Resistant A2780 Cell Lines

FindingResistant Subclone (254R-B)Implication for ResistanceCitation
4EBP1 Expression ReducedDecreased ability to inhibit eIF4E, promoting protein synthesis.

kent.ac.uk

Cap-Dependent Protein Synthesis 9-fold increaseSustained translation of pro-growth and survival proteins.

kent.ac.uk

Effect of 4EBP1 Overexpression 6- to 11-fold reduction in resistanceRe-establishes control over translation, restoring drug sensitivity.

kent.ac.ukkent.ac.uk

 

| S6RP S235/6 Phosphorylation | this compound-resistant | Indicates bypass signaling, potentially via the MAPK/p90RSK pathway. | kent.ac.uk |

The development of resistance to this compound can also confer cross-resistance to other inhibitors targeting the PI3K/AKT/mTOR pathway. kent.ac.uk Research on isogenic this compound-resistant subclones has shown varied patterns of cross-resistance. kent.ac.uk For example, the A2780 254R-B subclone exhibited broad cross-resistance to both allosteric and multiple ATP-competitive AKT inhibitors, as well as to allosteric and kinase inhibitors of mTORC. kent.ac.ukkent.ac.uk However, another subclone, A2780 254R-D, showed cross-resistance to ATP-competitive AKT inhibitors but not to allosteric AKT inhibitors, suggesting a different underlying resistance mechanism. kent.ac.ukkent.ac.uk This indicates that the specific molecular changes driving this compound resistance dictate the profile of cross-resistance to other agents.

Table 2: Cross-Resistance Profile of this compound-Resistant Ovarian Cancer Subclones

Cell SubcloneCross-Resistance ObservedNo Cross-Resistance ObservedCitation
A2780 254R-B Allosteric AKT inhibitors, ATP-competitive AKT inhibitors, Allosteric mTORC inhibitors, Kinase mTORC inhibitors4EGI-1 (Cap-dependent protein synthesis inhibitor)

kent.ac.ukkent.ac.uk

 

| A2780 254R-D | ATP-competitive AKT inhibitors | Allosteric AKT inhibitors | kent.ac.ukkent.ac.uk |

The role of new genetic alterations in driving acquired resistance to this compound appears to be context-dependent. In studies using patient-derived organoid (PDO) models of ER+ breast cancer with an AKT1 E17K mutation, chronic exposure to this compound did not lead to the acquisition of new genetic driver events or changes in AKT copy number, even after resistance developed. aacrjournals.orgresearchgate.netresearchgate.netresearcher.life This suggests that in these models, resistance is primarily driven by non-genomic mechanisms, such as the signaling pathway rewiring described previously.

In contrast, a study using patient-derived xenografts (PDXs) identified the loss of the original AKT1 p.E17K mutation as a mechanism of acquired resistance. nih.gov In this scenario, the tumor cell loses the mutated target that initially conferred sensitivity to the drug, thereby becoming insensitive to this compound treatment. nih.gov This represents a distinct genetic mechanism of resistance compared to the acquisition of new mutations.

Table 3: Summary of Compound Names Mentioned

Compound Name
4EGI-1
Alpelisib (B612111)
AZD8186
This compound
Everolimus
Fulvestrant
Olaparib (B1684210)

 

Cross-Resistance to Other Kinase Inhibitors

Strategies to Overcome or Preempt Resistance

Acquired resistance to targeted therapies like this compound is a significant clinical challenge. citedrive.com To address this, researchers are actively investigating strategies to either overcome established resistance or prevent its development. These approaches primarily involve combining this compound with other therapeutic agents to create a multi-pronged attack on cancer cells or to specifically block the compensatory signaling pathways that cancer cells activate to survive AKT inhibition. patsnap.com

Combining this compound with other anticancer agents is a leading strategy to enhance its efficacy and overcome resistance. patsnap.com The rationale is to simultaneously target multiple oncogenic pathways, making it more difficult for cancer cells to develop resistance. Preclinical and clinical studies have explored this compound in combination with various classes of drugs.

Combination with Endocrine Therapies: In hormone receptor (HR)-positive breast cancer, a common resistance mechanism to endocrine therapy is the activation of the PI3K/AKT pathway. Conversely, resistance to AKT inhibition can involve the upregulation of estrogen receptor (ER) signaling. citedrive.comscientificarchives.com This provides a strong rationale for combining this compound with endocrine agents. The combination of this compound with fulvestrant, a selective estrogen receptor degrader (SERD), has shown significant improvement in progression-free survival (PFS) in patients with HR-positive, HER2-negative advanced breast cancer, particularly in those with PIK3CA/AKT1/PTEN alterations. patsnap.commdpi.com This success led to the approval of this combination. citedrive.comnih.gov Studies have also shown this combination to be effective in preclinical models of breast cancer resistant to CDK4/6 inhibitors like palbociclib (B1678290). nih.govresearchgate.net

Combination with PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in cancers with deficiencies in DNA damage repair (DDR), like those with BRCA mutations. There is a biological rationale for combining PARP and AKT inhibitors, as the AKT pathway can influence DNA repair proficiency. nih.gov A phase I clinical trial combining olaparib and this compound demonstrated that the combination was well-tolerated and showed activity in various advanced solid tumors, including those that had become resistant to other treatments. sciencedaily.com This dual-pronged attack targets both DNA repair mechanisms and AKT-driven cell survival. sciencedaily.com

Combination with Other Targeted Therapies: To counteract the complex signaling networks within cancer cells, this compound has been combined with other targeted agents. Preclinical data suggest that this compound can enhance the effects of anti-HER2 therapies in breast cancer. patsnap.com In gastric cancer cells that developed resistance to the PI3Kα inhibitor alpelisib, a key mechanism was the functional loss of PTEN, leading to reactivation of AKT signaling. In these resistant cells, the combination of this compound with SN38 (the active metabolite of irinotecan) showed superior cytotoxic effects, suggesting a way to overcome alpelisib resistance. iiarjournals.org

Combination with Immunotherapy: The PI3K/AKT pathway can influence the tumor microenvironment and immune response. patsnap.com Inhibiting this pathway may make tumors more susceptible to immune-mediated destruction. patsnap.com This has led to the exploration of combining this compound with immune checkpoint inhibitors, based on the premise that AKT inhibition might modulate the tumor microenvironment favorably for an anti-tumor immune response. patsnap.comnih.gov

Table 1: Research Findings on this compound Combination Strategies

Combination Agent(s)Cancer TypeStudy TypeKey FindingsCitations
Fulvestrant HR-positive, HER2-negative Breast CancerClinical (Phase III - CAPItello-291)Statistically significant improvement in progression-free survival, leading to FDA approval.

citedrive.compatsnap.commdpi.comnih.govnih.gov

Docetaxel (B913) Metastatic Castration-Resistant Prostate Cancer (mCRPC)Clinical (Phase II - ProCAID; Phase III - CAPItello-280)Phase II showed potential overall survival benefit. Phase III is ongoing to confirm efficacy.

researchgate.netasco.orgclinicaltrials.gov

Paclitaxel (B517696) Triple-Negative Breast Cancer (TNBC)Clinical (Early Phase)Preliminary data suggested improvements in survival outcomes in molecularly defined subgroups.

patsnap.com

Olaparib Advanced Solid Tumors (including Breast, Ovarian, Prostate)Clinical (Phase I)Combination was well-tolerated and effective against a variety of advanced cancers, some of which were drug-resistant.

sciencedaily.comnih.gov

Cisplatin (B142131) Small Cell Lung Cancer (SCLC)PreclinicalThis compound significantly augmented the inhibitory effects of cisplatin in SCLC cell lines.

nih.gov

Palbociclib + Fulvestrant ER-positive Breast Cancer (Palbociclib-resistant)PreclinicalSimultaneous inhibition of AKT and ER signaling was effective in models of palbociclib resistance.

nih.govresearchgate.net

SN38 (Irinotecan metabolite) PIK3CA-mutant Gastric Cancer (Alpelisib-resistant)PreclinicalCombination effectively overcame acquired resistance to alpelisib.

iiarjournals.org

Anti-HER2 Agents HER2-positive Breast CancerPreclinicalThis compound may potentiate the effects of anti-HER2 therapies.

patsnap.com

Immune Checkpoint Inhibitors Various CancersPreclinical/ConceptualRationale based on modulating the tumor microenvironment to enhance anti-tumoral immune responses.

patsnap.comnih.gov

When the AKT pathway is inhibited by this compound, cancer cells can adapt by activating alternative "bypass" or "compensatory" signaling pathways to ensure their survival and proliferation. patsnap.com A key strategy to overcome resistance is to identify these activated pathways and co-target them along with AKT.

Reactivation of mTORC1 Signaling: Despite effective AKT inhibition by this compound, resistance can emerge through the reactivation of downstream signaling. Studies in AKT1-mutant breast cancer models showed that acquired resistance was associated with the reactivation of mTORC1 signaling. citedrive.com This occurred despite sustained inhibition of AKT itself and involved the upregulation of upstream kinases like PDK1 and the mTORC2 complex. citedrive.com This finding suggests that combining this compound with mTOR inhibitors could be a viable strategy to re-sensitize resistant cells. citedrive.com

Upregulation of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer models, acquired resistance to this compound has been shown to involve the upregulation of ER signaling. citedrive.comscientificarchives.com This rewiring of the pathway bypasses the need for AKT to reactivate mTORC1. citedrive.com This mechanism provides a clear rationale for the observed synergy between this compound and the ER degrader fulvestrant. citedrive.com

Activation of the MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is another critical survival pathway that can be activated to compensate for PI3K/AKT inhibition. scientificarchives.comnih.gov In breast cancer organoids that developed resistance to this compound, an increased expression of MAPK signaling components was observed. citedrive.com This suggests that dual inhibition of both the AKT and MAPK pathways may be necessary to prevent or overcome resistance in some contexts.

Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of the AKT pathway can relieve negative feedback loops, leading to the activation of upstream RTKs. scientificarchives.comnih.gov This feedback activation promotes pro-survival signaling. For example, in breast cancer models resistant to this compound, increased expression of ERBB3 (HER3) was observed. citedrive.com In melanoma, activation of RTKs like HER2 and IGF-1R has been implicated in resistance to PI3K/AKT/mTOR pathway inhibitors. scientificarchives.com Targeting these reactivated RTKs with specific inhibitors is a potential therapeutic strategy.

Upregulation of Compensatory Kinases (SGK): The Serum/Glucocorticoid-Regulated Kinase (SGK) family is highly homologous to AKT and is activated by similar upstream signals. scientificarchives.com Preclinical work has shown that SGK can compensate for the loss of AKT function, thereby sustaining cell signaling and proliferation. scientificarchives.com This suggests that in tumors where SGK is a key escape mechanism, co-inhibition of both AKT and SGK might be required for a durable response.

Table 2: Compensatory Mechanisms and Strategies to Overcome this compound Resistance

Compensatory MechanismDescriptionStrategy to OvercomeCitations
mTORC1 Reactivation Downstream effector mTORC1 is reactivated despite AKT inhibition, often through upregulation of PDK1 and mTORC2.Combine this compound with mTOR inhibitors.

citedrive.comscientificarchives.com

Estrogen Receptor (ER) Signaling Upregulation In ER+ breast cancer, cancer cells increase ER signaling to bypass AKT inhibition and reactivate growth pathways.Combine this compound with ER antagonists like fulvestrant.

citedrive.comscientificarchives.com

MAPK Pathway Activation Activation of the parallel Ras/Raf/MEK/ERK pathway provides an alternative route for cell survival and proliferation.Combine this compound with MEK inhibitors.

citedrive.comscientificarchives.comnih.gov

Receptor Tyrosine Kinase (RTK) Upregulation Feedback mechanisms lead to increased expression and activation of RTKs such as HER2, HER3, and IGF-1R.Combine this compound with specific RTK inhibitors (e.g., anti-HER2/3 therapies).

citedrive.comscientificarchives.comnih.gov

SGK Kinase Activation The homologous kinase SGK can take over the functions of inhibited AKT, promoting cell survival.Co-inhibition of both AKT and SGK.

scientificarchives.com

PTEN Functional Loss Loss of the tumor suppressor PTEN can lead to sustained activation of the PI3K/AKT pathway, overriding upstream inhibition.Combine with agents effective in PTEN-deficient tumors (e.g., SN38).

mdpi.comiiarjournals.org

 

Biomarkers and Patient Selection for Capivasertib Therapy

Predictive Biomarkers for Capivasertib Efficacy

Predictive biomarkers are instrumental in identifying patients who are likely to respond to this compound. The efficacy of this compound is closely linked to the genetic landscape of the tumor, particularly alterations within the PI3K/AKT/PTEN pathway.

PIK3CA, AKT1, and PTEN Alterations

Alterations in the PIK3CA, AKT1, and PTEN genes are the most well-established predictive biomarkers for sensitivity to this compound. kent.ac.ukpatsnap.com These genes are critical components of the PI3K/AKT signaling cascade, and their mutation or altered expression can lead to the pathway's hyperactivation, a key driver in many cancers. researchgate.net

The pivotal CAPItello-291 clinical trial demonstrated that patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer harboring alterations in PIK3CA, AKT1, or PTEN derived a significant benefit from the addition of this compound to fulvestrant (B1683766). nih.gov This led to the FDA approval of this compound for this patient population. nih.govoup.com In this group, the median progression-free survival was notably extended compared to those receiving placebo with fulvestrant. nih.gov Conversely, the benefit of this compound was not significant in the patient population without these alterations, underscoring the predictive power of this biomarker signature. patsnap.com

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are found in approximately 30-40% of HR-positive breast cancers. kent.ac.ukcardiff.ac.uk These mutations lead to constitutive activation of PI3K, subsequently driving AKT signaling. The most frequent PIK3CA mutations include H1047R, E545K, and E542K. kent.ac.uk

AKT1 Mutations: Activating mutations in AKT1, such as the E17K substitution, are less common, occurring in about 3-5% of breast cancers. cardiff.ac.ukcitedrive.com These mutations render the AKT1 protein constitutively active, promoting downstream signaling independent of upstream signals.

PTEN Alterations: The PTEN gene encodes a phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/AKT pathway. Loss-of-function mutations or deletion of PTEN are observed in a subset of breast cancers and lead to unchecked AKT activation. kent.ac.ukcitedrive.com

Table 1: Prevalence of Key Predictive Biomarker Alterations in HR+/HER2- Metastatic Breast Cancer

Gene AlterationPrevalence in Tissue BiopsyPrevalence in Liquid Biopsy
PIK3CA Mutation42.2%33.8%
AKT1 Mutation5.0%4.2%
PTEN Alteration10.4%2.5%
ESR1 Mutation17.3%30.1%

Data sourced from a real-world study of 5,780 tissue biopsies (TBx) and 1,670 liquid biopsies (LBx). cardiff.ac.uk

Next-Generation Sequencing (NGS) for Molecular Subgroup Definition

Next-Generation Sequencing (NGS) has become an indispensable tool for identifying the molecular alterations that predict response to this compound. researchgate.net Comprehensive genomic profiling of tumor tissue or circulating tumor DNA (ctDNA) allows for the simultaneous detection of a wide range of genetic changes, including mutations, amplifications, and deletions in PIK3CA, AKT1, and PTEN.

This technology is critical for defining the patient subgroup eligible for this compound, as outlined by regulatory approvals. NGS panels can accurately identify the specific activating mutations in PIK3CA and AKT1 and the inactivating alterations in PTEN that constitute the predictive biomarker signature. kent.ac.uk The use of NGS ensures a comprehensive assessment of the PI3K/AKT pathway status, enabling clinicians to make informed decisions about prescribing this compound. researchgate.net

Pharmacodynamic Biomarkers of AKT Pathway Inhibition

Pharmacodynamic biomarkers provide evidence of target engagement and pathway modulation in response to treatment. For this compound, these biomarkers are crucial for confirming that the drug is effectively inhibiting the AKT pathway within the tumor.

Phosphorylation of Downstream Substrates (e.g., pPRAS40, pGSK3β, pS6)

The STAKT "window-of-opportunity" study provided significant insights into the pharmacodynamic effects of this compound in patients with newly diagnosed ER+ invasive breast cancer. In this study, short-term treatment with this compound led to a marked decrease in the phosphorylation of key downstream substrates of AKT.

pPRAS40 (phosphorylated Proline-Rich AKT Substrate 40 kDa): A direct substrate of AKT, its phosphorylation is a reliable indicator of AKT activity. The STAKT trial showed a significant reduction in pPRAS40 levels following this compound treatment.

pGSK3β (phosphorylated Glycogen Synthase Kinase 3 Beta): AKT-mediated phosphorylation of GSK3β inhibits its activity. A decrease in pGSK3β levels is therefore indicative of AKT inhibition. The STAKT trial demonstrated a significant decrease in pGSK3β.

pS6 (phosphorylated Ribosomal Protein S6): As a downstream effector in the PI3K/AKT/mTOR pathway, the phosphorylation of S6 is a marker of pathway activation. This compound treatment resulted in a significant reduction in pS6 levels.

Table 2: Pharmacodynamic Biomarker Modulation in the STAKT Trial (this compound 480 mg bid)

BiomarkerAbsolute Change (H-score)P-value
pGSK3β-55.30.006
pPRAS40-83.8<0.0001
pS6-42.30.004
Ki67 (% positive nuclei)-9.6%0.031

Data from the STAKT trial comparing this compound to placebo.

Proliferation Markers (e.g., Ki67)

In addition to modulating signaling pathways, a key therapeutic goal of this compound is to inhibit tumor cell proliferation. The proliferation marker Ki67 is a widely used indicator of cell division. The STAKT study demonstrated that treatment with this compound resulted in a statistically significant decrease in Ki67 expression in tumor cells, providing direct evidence of the drug's anti-proliferative effect. This reduction in Ki67 further validates the on-target activity of this compound and its potential to control tumor growth.

Biomarkers for Monitoring Acquired Resistance

Despite initial efficacy, acquired resistance to targeted therapies like this compound is a significant clinical challenge. citedrive.com Monitoring for the emergence of resistance is crucial for timely treatment adjustments. Research has begun to identify potential biomarkers associated with acquired resistance to this compound.

One identified mechanism of acquired resistance involves the reactivation of mTORC1 signaling despite continued AKT inhibition. citedrive.com This can occur through the upregulation of ER signaling or the rewiring of pathways to bypass AKT. citedrive.com In preclinical models, this has been associated with increased expression of ERBB3 (HER3) and components of the MAPK signaling pathway.

Another potential biomarker for acquired resistance is reduced expression of 4EBP1. Studies in ovarian cancer cell lines have shown that acquired resistance to this compound can be associated with increased cap-dependent protein synthesis, which is mediated by reduced 4EBP1 activity. Therefore, monitoring 4EBP1 expression could potentially be used to screen for acquired resistance.

Furthermore, the use of circulating tumor DNA (ctDNA) to monitor for the emergence of new mutations in the PI3K/AKT pathway or other resistance-conferring genes is a promising area of investigation. Changes in the allele frequency of mutations in genes like PIK3CA, AKT1, and PTEN in ctDNA over time could signal the development of resistance.

 

Future Research Directions and Emerging Applications

Exploration of Capivasertib in New Cancer Indications

Clinical investigations are underway to evaluate the efficacy of this compound in a variety of malignancies beyond its initial approved indications. patsnap.com The core of this research lies in targeting the PI3K/AKT/PTEN pathway, which is frequently dysregulated in numerous cancers. patsnap.com

The aberrant activation of the PI3K/AKT pathway, often due to the loss of PTEN, is a common feature in prostate cancer, particularly in its advanced stages. ascopubs.org This has prompted significant research into the role of this compound in this disease.

Table 1: Key Clinical Trials of this compound in Prostate Cancer

Trial IdentifierPhaseCancer TypeInterventionStatus
CAPItello-280 (NCT05348577)IIImCRPCThis compound + Docetaxel (B913) + ADTDiscontinued astrazeneca.comastrazeneca-us.com
CAPItello-281 (NCT04493853)IIIde novo mHSPC (PTEN-deficient)This compound + Abiraterone (B193195) + ADTOngoing, Positive rPFS results ascopubs.orgurologytimes.com

This compound is also under investigation for the treatment of gynecological cancers, often in combination with other targeted agents. patsnap.com

Ovarian Cancer: A Phase I trial has been completed to evaluate the safety, tolerability, and potential anti-cancer activity of this compound in various treatment schedules for ovarian cancer. drugbank.com Additionally, a Phase Ib trial has explored the combination of this compound with the PARP inhibitor olaparib (B1684210) in patients with recurrent ovarian cancer, among other malignancies. cancer.govnih.gov

Endometrial Cancer: The NRG-GY012 Phase II trial is a multi-arm study comparing various treatment combinations, including olaparib plus this compound, in women with recurrent, persistent, or metastatic endometrial cancer. unclineberger.orgclinicaltrial.beuchicagomedicine.orgnrgoncology.org A Phase Ib dose-expansion study of olaparib combined with this compound showed promising activity in endometrial cancer, with a partial response rate of 44.4% in this patient subgroup. nih.govaacrjournals.org

The potential of this compound is being explored in various blood cancers. astrazeneca.com A Phase II trial is currently investigating this compound in patients with relapsed or refractory B-cell non-Hodgkin lymphoma, including marginal zone lymphoma, follicular B-cell non-Hodgkin's lymphoma, and mantle cell lymphoma. clinicaltrials.govclinicaltrials.eu

This compound has completed Phase II clinical trials for the treatment of metastatic non-small cell lung cancer, indicating its potential role in this challenging disease. drugbank.com

Small Cell Lung Cancer

Optimization of Combination Strategies

A significant area of future research involves optimizing the use of this compound in combination with other therapies to enhance its anti-cancer effects and overcome resistance mechanisms. patsnap.com

Preclinical data have shown that combining this compound with other targeted therapies, such as PARP inhibitors and anti-HER2 agents, can lead to synergistic effects. patsnap.com For instance, this compound may potentiate the effects of anti-HER2 therapies in breast cancer. patsnap.com The combination of this compound with the PARP inhibitor olaparib has been investigated in a Phase I trial for patients with advanced solid tumors, including those with BRCA1/2 mutations. cancerresearchuk.orgaacrjournals.org The results showed that the combination was well-tolerated and may be a useful treatment for some patients, particularly those with a BRCA1 or BRCA2 gene mutation. cancerresearchuk.org

Furthermore, research is focused on identifying predictive biomarkers to better select patients who are most likely to benefit from this compound-based combinations. patsnap.comclinicaltrials.eu This includes the validation of genomic alterations within the PI3K/AKT/PTEN pathway. patsnap.com There is also interest in exploring the potential of this compound in preventing cancer recurrence in high-risk patients. clinicaltrials.eu The CaptAin clinical trial, for example, is investigating whether treating women with detectable circulating tumor DNA (ctDNA) with this compound can help control ctDNA levels and prevent the development of metastatic breast cancer. clinicaltrials.gov

Combinations with Immunotherapies

The interplay between the PI3K/AKT signaling pathway and the tumor microenvironment suggests that this compound could enhance the efficacy of immunotherapies. patsnap.com Inhibition of this pathway may modulate the tumor microenvironment, making it more susceptible to immune-mediated destruction. patsnap.com Preclinical data have shown that combining this compound with immunotherapy could be a promising strategy to augment anti-tumor immune responses. patsnap.comnih.gov Ongoing and future studies are exploring these combinations to determine their clinical benefit. For instance, a study is evaluating the potential of datopotamab deruxtecan (B607063) in combination with the immunotherapy agent durvalumab, and this compound in combination with chemotherapy, for triple-negative breast cancer. astrazeneca.com

Combinations with Other Targeted Therapies (e.g., PARP Inhibitors, Anti-HER2 agents, CDK4/6 Inhibitors)

PARP Inhibitors: Preclinical and clinical data suggest a synergistic relationship between PARP inhibitors and this compound. nih.gov Inhibition of the PI3K/AKT pathway can downregulate BRCA1/2, increasing sensitivity to PARP inhibitors. aacrjournals.org A phase I trial combining olaparib and this compound in patients with advanced solid tumors, including those with and without BRCA1/2 mutations, demonstrated clinical benefit. nih.gov Another phase Ib study of this combination in recurrent endometrial, triple-negative breast, and ovarian cancer showed encouraging activity with acceptable toxicity. nih.govaacrjournals.org

Anti-HER2 Agents: Preclinical studies have shown that this compound can enhance the effects of anti-HER2 therapies in breast cancer and potentially overcome resistance. nih.govijfmr.compatsnap.com A preclinical study explored the combination of trastuzumab deruxtecan (T-DXd) with this compound in HER2+ and HER2-low breast cancer models. The combination was more effective than either single agent in several cell lines, with activity noted in tumors with and without PI3K pathway mutations. aacrjournals.org

CDK4/6 Inhibitors: Resistance to CDK4/6 inhibitors is a growing clinical challenge. Research suggests that combining this compound with CDK4/6 inhibitors could be an effective strategy. nih.gov The CAPItello-292 phase Ib/III trial is currently evaluating the combination of this compound with the CDK4/6 inhibitor palbociclib (B1678290) and fulvestrant (B1683766) in ER+ locally advanced or metastatic breast cancer. nih.govnih.govmdpi.com The ELEVATE trial is also assessing elacestrant (B1663853) in combination with various targeted therapies, including this compound. mdpi.comascopubs.org

Novel Drug Delivery Systems (e.g., Carbon Quantum Dot-Capivasertib Complexes)

To enhance the therapeutic efficacy and reduce the side effects of this compound, novel drug delivery systems are being explored. nih.govresearchgate.net One promising approach involves the use of carbon quantum dots (CQDs) as a drug carrier system. nih.govresearchgate.net These nanomaterials offer properties like biocompatibility and the potential for targeted and sustained drug release. researchgate.netresearchgate.net A recent study investigated the conjugation of this compound with nitrogen and sulfur-doped CQDs. nih.gov The resulting N/S-doped CQD-capivasertib complex demonstrated increased effectiveness in reducing AKT protein expression, inducing apoptosis, and preventing cell metastasis in MCF7 breast cancer cell lines at a lower concentration than the drug alone. nih.gov This suggests that such complexes could be a promising candidate for future breast cancer treatment. nih.govresearchgate.net

Further Elucidation of Mechanism of Action and Resistance Pathways

This compound functions as an ATP-competitive inhibitor of all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). nih.govpatsnap.comdrugbank.com By blocking the PI3K/AKT/PTEN signaling pathway, it inhibits downstream processes crucial for cell survival, growth, and proliferation. patsnap.comclinicaltrialsarena.com

However, acquired resistance to this compound is a significant clinical challenge. kent.ac.uk Research into resistance mechanisms has identified several key pathways. One study using an ovarian carcinoma cell line model found that resistance was associated with increased cap-dependent protein synthesis, mediated through reduced activity of the translational repressor 4EBP1. kent.ac.uk Overexpression of p90RSK and reduced 4EBP1 expression were also observed in resistant cells. kent.ac.uk Another resistance mechanism involves feedback activation of upstream receptor tyrosine kinases (RTKs) following AKT inhibition. nih.gov The presence of a RAS mutation has also been linked to resistance. nih.gov Understanding these resistance pathways is crucial for developing strategies to overcome them, potentially through combination therapies that target these escape mechanisms. aacrjournals.org

Refining Patient Selection Criteria for Personalized Treatment

A key area of future research is the refinement of patient selection criteria to identify individuals most likely to benefit from this compound. ijfmr.com Current approvals for this compound in breast cancer are for patients with tumors harboring alterations in the PIK3CA, AKT1, or PTEN genes. onclive.comonclive.commedscape.comnih.gov The use of next-generation sequencing (NGS) to identify these molecular alterations is a critical component of patient selection. patsnap.com

Ongoing clinical trials are further refining these criteria. For example, the CAPItello-281 trial is assessing this compound in combination with abiraterone in metastatic hormone-sensitive prostate cancer, with patient selection based on PTEN deficiency. patsnap.comclinicaltrials.gov Translational analyses from studies combining this compound with olaparib have identified potential biomarkers associated with response, including immune activity and DNA damage response, which could be used for patient selection in future trials. aacrjournals.org Conversely, resistance has been associated with RTK and RAS-MAPK pathway activity. nih.govaacrjournals.org Future clinical trials will likely incorporate more sophisticated biomarker strategies to personalize treatment. patsnap.com

Comparative Effectiveness Research with Existing Therapies

The therapeutic landscape for cancers driven by the PI3K/AKT pathway is continually evolving. A critical aspect of integrating this compound into clinical practice involves rigorous comparative effectiveness research against existing standards of care. This research is essential to delineate the relative benefits and specific patient populations that would derive the most advantage from this novel AKT inhibitor. Key comparisons have been made with hormonal therapies like fulvestrant, chemotherapies such as paclitaxel (B517696), and other targeted agents like the PI3K inhibitor alpelisib (B612111).

Clinical trials have been designed to assess this compound's efficacy when added to established treatment backbones. The primary goal of these studies is to determine whether the combination of this compound with a standard therapy is superior to the standard therapy alone or in comparison to other targeted agents.

Comparison with Fulvestrant in HR-Positive, HER2-Negative Advanced Breast Cancer

A significant amount of research has focused on comparing the combination of this compound and fulvestrant against fulvestrant with a placebo. This is particularly relevant for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer that has progressed after aromatase inhibitor therapy.

Patient PopulationTreatment ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for Progression or DeathSource
Overall PopulationThis compound + Fulvestrant7.2 months0.60
Placebo + Fulvestrant3.6 months   
AKT Pathway-Altered Population (PIK3CA/AKT1/PTEN)This compound + Fulvestrant7.3 months0.50
Placebo + Fulvestrant3.1 months   
Table 1: Comparative Efficacy from CAPItello-291 Trial (this compound + Fulvestrant vs. Placebo + Fulvestrant)

Comparison with Paclitaxel in Triple-Negative Breast Cancer (TNBC)

TrialMetricThis compound + PaclitaxelPlacebo + PaclitaxelHazard Ratio (HR)Source
PAKT (Phase II)Median PFS5.9 months4.2 months0.74

nih.govascopubs.org

Median OS19.1 months12.6 months0.61  
CAPItello-290 (Phase III)Median PFS (Overall)5.6 months5.1 months0.72

focusononcology.comcancernetwork.com

Median OS (Overall)17.7 months18.0 months0.92  
Table 2: Comparative Efficacy in Triple-Negative Breast Cancer (this compound + Paclitaxel vs. Placebo + Paclitaxel)

Indirect Comparisons with Alpelisib

Another important area of comparative research is with other targeted therapies that inhibit the PI3K/AKT pathway, such as the PI3K inhibitor alpelisib. onclive.com Alpelisib, in combination with fulvestrant, is an approved therapy for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer. onclive.com

Currently, there are no direct head-to-head clinical trials comparing this compound and alpelisib. ascopubs.org However, indirect treatment comparisons (ITCs) have been conducted using data from the CAPItello-291 (this compound) and SOLAR-1 (alpelisib) trials. nice.org.ukispor.org One such analysis found that for patients with PIK3CA-altered tumors, this compound-fulvestrant showed a high probability (87%) of being more efficacious in terms of PFS than alpelisib-fulvestrant (HR 0.79). ispor.org The ITC also suggested a more favorable safety profile for this compound regarding certain adverse events like hyperglycemia and treatment discontinuation due to adverse events. ispor.org These exploratory findings require confirmation in direct comparative studies. ispor.org

 

Q & A

Q. What molecular mechanisms underlie capivasertib's selective inhibition of AKT isoforms, and how do these inform biomarker-driven trial design?

this compound is a pan-AKT inhibitor targeting all three AKT isoforms (AKT1/2/3), which are hyperactivated in cancers with PI3K/AKT pathway alterations (e.g., PIK3CA, AKT1, or PTEN mutations). Preclinical studies demonstrate its potency in suppressing AKT phosphorylation and downstream substrates like GSK3β and PRAS40, critical for cell survival and proliferation . For biomarker-driven trials, researchers should prioritize tumor genomic profiling (e.g., NGS panels) to stratify patients by AKT pathway activation status, as done in the CAPItello-291 trial .

Q. Which phase III clinical trials validate this compound's efficacy in hormone receptor-positive (HR+) advanced breast cancer, and what were the key endpoints?

The CAPItello-291 trial (NCT04305496) demonstrated this compound's efficacy in HR+/HER2− advanced breast cancer, showing a median progression-free survival (PFS) of 7.3 months vs. 3.1 months (placebo + fulvestrant) in patients with AKT pathway-altered tumors (HR: 0.50; p<0.001) . Dual primary endpoints included investigator-assessed PFS in the overall population and biomarker-altered subgroup. Secondary endpoints encompassed overall survival (OS) and safety .

Q. How do intrinsic factors (e.g., renal/hepatic function) influence this compound pharmacokinetics (PK) in diverse patient populations?

Population PK analyses from four phase I/II trials (n=~500 patients) showed no clinically relevant impact of renal impairment (CrCl ≥30 mL/min), mild-to-moderate hepatic dysfunction, or demographic factors (age, sex, race) on this compound exposure. Body weight and concomitant paclitaxel had statistically significant but clinically negligible effects (<20% exposure change) . Dosing adjustments are not required for these factors.

Advanced Research Questions

Q. What methodological approaches are recommended for modeling this compound's non-linear pharmacokinetics and time-dependent clearance?

this compound exhibits time-dependent PK due to auto-inhibition of CYP3A4, its primary metabolic enzyme. A three-compartment model with parallel zero-/first-order absorption and sigmoidal Emax clearance reduction over time best fits phase I/II data. Researchers should use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability (34% CV for clearance) and covariates like body weight .

Q. How can contradictory efficacy data between biomarker-altered and non-altered subgroups be reconciled in this compound trials?

In CAPItello-291, this compound improved PFS in both biomarker-altered (HR: 0.50) and overall populations (HR: 0.60), suggesting activity beyond AKT pathway mutations. Methodologically, researchers should conduct exploratory analyses of alternative resistance mechanisms (e.g., ESR1 mutations) and utilize adaptive trial designs to dynamically refine patient stratification .

Q. What experimental strategies optimize this compound combination regimens to overcome endocrine or CDK4/6 inhibitor resistance?

Preclinical data support combining this compound with fulvestrant (estrogen receptor degradation) or CDK4/6 inhibitors (e.g., palbociclib) to target cross-talk between AKT and cell-cycle pathways. Phase Ib/III trials (e.g., CAPItello-292) use intermittent dosing (4 days on/3 days off) to mitigate overlapping toxicities (e.g., rash, diarrhea) while maintaining target inhibition .

Q. What statistical methods are critical for analyzing heterogeneous progression-free survival outcomes in this compound trials?

Stratified Cox proportional hazards models, accounting for prior CDK4/6 inhibitor use and metastatic site burden, are recommended. Sensitivity analyses (e.g., inverse probability weighting) should address confounding from imbalances in biomarker testing platforms or treatment history .

Methodological Considerations Table

Research Stage Key Considerations References
Preclinical ModelingUse patient-derived xenografts (PDXs) with AKT pathway alterations to assess synergy with endocrine therapies.
PK/PD AnalysisApply sparse sampling protocols with Bayesian estimation to reduce patient burden.
Biomarker ValidationUse CLIA-certified assays for PIK3CA/AKT1/PTEN and correlate with phospho-AKT IHC.
Safety MonitoringProactively manage grade ≥3 hyperglycemia (23%) and rash (12%) with preemptive guidelines.

Future Research Directions

  • Investigate this compound in AKT1 E17K-mutant solid tumors (e.g., endometrial, salivary gland) beyond breast cancer, leveraging basket trial designs .
  • Develop predictive biomarkers for hyperglycemia (e.g., baseline HbA1c) to personalize toxicity management .
  • Explore intermittent dosing (e.g., 2 days on/5 days off) in combination with taxanes to enhance tolerability in first-line metastatic settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capivasertib
Reactant of Route 2
Capivasertib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.